molecular formula C21H21N3O6S B2892111 N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-52-9

N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No.: B2892111
CAS No.: 688055-52-9
M. Wt: 443.47
InChI Key: ZSZMKSRXWIBNMG-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Chemical synthesis techniques have been developed for the facile production of quinazolinone derivatives, a category to which the specified compound belongs. One method involves the reactions of anthranilamide with isocyanates, leading to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one derivatives through cyclization processes involving organic bases or acid-mediated reactions (J. Chern et al., 1988). This method highlights the structural versatility and reactivity of quinazolinone scaffolds, essential for designing compounds with specific biological or chemical properties.

Anticancer and Antiviral Activities

Quinazolinone derivatives have shown significant potential in anticancer and antiviral applications. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized via microwave-assisted techniques demonstrated cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (P. Selvam et al., 2007). Similarly, certain quinazolinone derivatives have been evaluated for antiviral activities against a range of viruses, including respiratory and biodefense viruses, showcasing their broad-spectrum antiviral capabilities.

Anticonvulsant Properties

Research into quinazolinone derivatives has also revealed their potential in neuropharmacology. Studies on N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides indicated good anticonvulsant activity, underscoring the therapeutic potential of quinazolinone derivatives in treating seizure disorders (Nada A. Noureldin et al., 2017).

Chemical Transformations and Reactivity

The reactivity of quinazolinone derivatives under various conditions has been extensively studied, leading to the synthesis of a wide range of heterocyclic compounds. For instance, reactions involving chloroacetyl chloride and various nucleophiles can yield novel benzo[h]quinazolin-4(3H)-one derivatives with potential pharmaceutical applications (A. Markosyan et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the reaction of 2,2-dimethoxyethanol with 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid, followed by the addition of benzoyl chloride and triethylamine to form the final product.", "Starting Materials": [ "2,2-dimethoxyethanol", "4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid", "benzoyl chloride", "triethylamine" ], "Reaction": [ "Step 1: 2,2-dimethoxyethanol is reacted with 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding ester intermediate.", "Step 2: The ester intermediate is then treated with benzoyl chloride and triethylamine to form the final product, N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide." ] }

CAS No.

688055-52-9

Molecular Formula

C21H21N3O6S

Molecular Weight

443.47

IUPAC Name

N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

InChI

InChI=1S/C21H21N3O6S/c1-27-18(28-2)9-22-19(25)13-5-3-12(4-6-13)10-24-20(26)14-7-16-17(30-11-29-16)8-15(14)23-21(24)31/h3-8,18H,9-11H2,1-2H3,(H,22,25)(H,23,31)

InChI Key

ZSZMKSRXWIBNMG-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC

solubility

not available

Origin of Product

United States

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